Prolyl-Histidine

Description

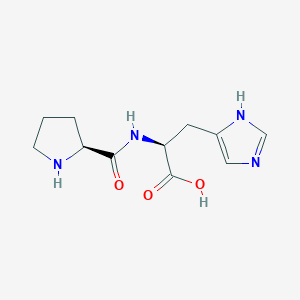

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O3/c16-10(8-2-1-3-13-8)15-9(11(17)18)4-7-5-12-6-14-7/h5-6,8-9,13H,1-4H2,(H,12,14)(H,15,16)(H,17,18)/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEPSGCXDIVACBU-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Metabolic Pathways and Precursors of Prolyl Histidine

Histidine Catabolism Pathways

Minor Aminotransferase Pathways

Histidine metabolism involves several pathways, with the primary route leading to glutamate (B1630785). However, minor pathways also exist, including those mediated by histidine aminotransferase. This enzyme transforms histidine into imidazole (B134444) pyruvate (B1213749), a reaction that ultimately leads to aspartate production nih.govmdpi.com. Histidine aminotransferase has two isoforms: Isoenzyme 1 is found in the liver and is active towards pyruvate and α-ketoglutarate, while Isoenzyme 2, present in the liver, kidneys, heart, and skeletal muscle, is active towards pyruvate (producing alanine) but not α-ketoglutarate nih.govmdpi.com. While these pathways are distinct from direct Prolyl-Histidine formation, they illustrate the diverse metabolic fates of histidine.

Conversion to Other Biologically Relevant Amines and Derivatives

Histidine serves as a precursor for several biologically significant molecules. The most prominent conversion is to histamine, a biogenic amine synthesized by the decarboxylation of histidine catalyzed by L-histidine decarboxylase (HDC) nih.govwikipedia.orgnih.govmhmedical.comfrontiersin.org. Histamine plays roles in neurotransmission, gastric acid secretion, and immune responses nih.govmhmedical.com.

Another important derivative is carnosine, a dipeptide synthesized from L-histidine and β-alanine, catalyzed by carnosine synthase wikipathways.orgsigmaaldrich.comnih.govmdpi.comgoogle.com. Carnosine is found in high concentrations in skeletal muscle and brain tissue and possesses antioxidant properties wikipathways.orgsigmaaldrich.comnih.gov.

3-Methylhistidine (3-MH) is another derivative, formed by the methylation of histidine residues during protein synthesis, specifically in actin and myosin bevital.nowikipedia.orgcaymanchem.comrupahealth.com. 3-MH is liberated during the degradation of myofibrillar proteins and is excreted unchanged in urine, serving as a biomarker for muscle degradation bevital.nowikipedia.orgcaymanchem.comrupahealth.com. While these pathways highlight histidine's versatility, direct links to this compound as a precursor or product in these specific conversions are not explicitly detailed in the provided information.

Proline Metabolic Overview

Biosynthetic Mechanisms

Proline biosynthesis primarily occurs from the amino acid L-glutamate, although an ornithine pathway also exists in some organisms mdpi.comcore.ac.ukfrontiersin.orgwikipedia.orgnih.govresearchgate.netfrontiersin.orgfrontiersin.orgnih.govnih.govkegg.jp. In the glutamate pathway, glutamate is converted to glutamate-γ-semialdehyde (GSA) by Δ¹-pyrroline-5-carboxylate synthetase (P5CS), which also catalyzes the formation of glutamate-5-phosphate. GSA then spontaneously cyclizes to Δ¹-pyrroline-5-carboxylate (P5C). Finally, P5C is reduced to proline by Δ¹-pyrroline-5-carboxylate reductase (P5CR) mdpi.comcore.ac.ukfrontiersin.orgwikipedia.orgnih.govresearchgate.netfrontiersin.orgfrontiersin.orgnih.govnih.gov. This process requires ATP and NADPH mdpi.comfrontiersin.org. The rate-limiting enzyme in plants is P5CS core.ac.uk. In animals and fungi, proline can also be synthesized from ornithine via ornithine aminotransferase and ornithine cyclodeaminase wikipedia.org.

Formation Mechanisms of this compound in Biological Systems

Proteolytic Generation from Protein Catabolism

This compound is described as a dipeptide formed from proline and histidine chemfont.ca. It arises as an incomplete breakdown product of protein digestion or protein catabolism chemfont.ca. While most dipeptides are short-lived intermediates that undergo further proteolysis to release individual amino acids, some can have physiological or cell-signaling effects chemfont.ca. The specific mechanisms and enzymes involved in the proteolytic generation of this compound from larger protein structures are not detailed in the provided search results, but it is understood to be a product of protein breakdown chemfont.ca.

Compound List

this compound (Pro-His)

Histidine

Proline

Imidazole pyruvate

Histamine

Carnosine

3-Methylhistidine (3-MH)

Glutamate

Glutamine

Glutamate-γ-semialdehyde (GSA)

Δ¹-pyrroline-5-carboxylate (P5C)

β-alanine

Ornithine

Urocanic acid

Ammonia

Arginine

Adenosine (B11128) triphosphate (ATP)

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH)

Nicotinamide adenine dinucleotide (NAD+)

Flavin adenine dinucleotide (FAD)

Flavin adenine dinucleotide (FADH₂)

Nicotinamide adenine dinucleotide (NADH)

Molecular Recognition and Binding Mechanisms of Prolyl Histidine Analogs

Protein-Protein Interaction Modulation by Prolyl-Histidine Functionality (e.g., PREP-protein interactions)

The modulation of protein-protein interactions (PPIs) is a critical area of research for understanding and intervening in complex biological pathways. The chemical compound this compound, a dipeptide composed of proline and histidine, possesses a unique "functionality" derived from the distinct properties of its constituent amino acids. This functionality can be leveraged to influence how proteins interact with each other. Proline's rigid cyclic structure can impose specific conformational constraints on peptide chains, while histidine's imidazole (B134444) ring offers versatile chemical properties, including hydrogen bonding capabilities and the potential for protonation/deprotonation at physiological pH, making it adept at interacting with various molecular partners. Together, these characteristics position this compound as a motif with potential in modulating protein interactions.

PREP-Protein Interactions: A Case Study in PPI Modulation

Prolyl Oligopeptidase (PREP) serves as a significant example for understanding PPI modulation, particularly in the context of neurodegenerative diseases. PREP is a protein that engages in direct protein-protein interactions with other cellular components, notably alpha-synuclein (B15492655) (αSyn) helsinki.fifrontiersin.orgnih.gov. The interaction between PREP and αSyn is implicated in the pathological processes of conditions such as Parkinson's disease, where αSyn aggregation is a key feature helsinki.finih.gov.

Mechanism of PREP-αSyn Interaction: Research has established that PREP directly binds to α-synuclein, thereby enhancing the dimerization of αSyn nih.gov. This direct interaction is fundamental to how PREP influences the aggregation cascade of αSyn, potentially acting as a nucleation point for the formation of toxic aggregates nih.gov. The binding affinity between PREP and αSyn has been characterized as being in the low micromolar range nih.gov.

Modulation of PREP-Mediated PPIs: The ability to modulate these PREP-mediated PPIs offers a therapeutic avenue. Compounds such as PREP inhibitors and novel ligands have been developed to interfere with or alter the functional consequences of PREP's interactions with its protein partners helsinki.finih.govacs.org. Such modulation can lead to beneficial outcomes, including the reduction of αSyn aggregation and the enhancement of cellular clearance mechanisms like autophagy helsinki.fi.

Connecting this compound Functionality to Modulation Mechanisms

The research into PREP inhibitors highlights that the modulation of its protein-protein interaction functions may not solely rely on the inhibition of its proteolytic activity. Instead, it is suggested that ligands can bind to allosteric sites on PREP, inducing conformational changes that subsequently alter its interaction interfaces with other proteins acs.org. This implies that molecules designed to interact with specific sites on PREP, potentially utilizing the structural and chemical properties inherent in a this compound motif, could effectively modulate its PPIs.

The "this compound functionality" is demonstrated by the capacity of molecules incorporating this dipeptide unit to influence protein activity. For instance, caffeoyl-prolyl-histidine amide (CA-PH), a conjugate where this compound is linked to caffeic acid, has been shown to modulate the activity of the Fyn kinase by binding to its ATP binding site mdpi.comnih.gov. This provides evidence that the this compound unit can confer specific binding and modulatory capabilities to larger molecules, influencing protein function. While direct studies detailing this compound dipeptides as specific modulators of PREP's PPIs are not extensively detailed in the provided literature, the principle of leveraging the conformational influence of proline and the versatile interaction potential of histidine makes this compound-based structures promising candidates for developing modulators that target specific protein interfaces or allosteric sites, akin to the mechanisms observed in PREP's PPI modulation.

Research Findings and Data

Studies investigating PREP's role in protein-protein interactions and their modulation reveal key insights into the mechanisms involved. Notably, the potency of a PREP inhibitor does not always correlate directly with its efficacy in modulating PPIs, suggesting complex allosteric mechanisms at play.

Table 1: Mechanisms of Protein-Protein Interaction Modulation Relevant to this compound Functionality

| Target Protein | Interaction Partner | Modulator Type / Key Property | Effect on Interaction / PPI Function | Implication for this compound Functionality | Source |

| PREP | α-synuclein (αSyn) | PREP direct binding | Enhances αSyn dimerization | Direct PPI mediation nih.gov | nih.gov |

| PREP | αSyn | PREP Inhibitor (Potent) | No significant effect on αSyn dimerization/autophagy | Modulation not solely via active site inhibition; suggests allosteric potential helsinki.fi | helsinki.fi |

| PREP | αSyn | PREP Inhibitor (Less Potent) | Prominent reduction in αSyn dimerization, enhanced autophagy | Suggests allosteric or conformational modulation; Pro-His functionality could target such sites helsinki.fiacs.org | helsinki.fiacs.org |

| Fyn Kinase | ATP binding site | CA-PH (this compound conjugate) | Inhibits Fyn kinase activity | Demonstrates Pro-His unit's ability to bind and modulate protein function mdpi.comnih.gov | mdpi.comnih.gov |

These findings underscore that the modulation of protein-protein interactions is a nuanced process, often influenced by factors beyond direct enzymatic inhibition. The inherent properties of dipeptides like this compound, offering specific structural and chemical interaction capabilities, are crucial for designing molecules that can effectively target and modulate these complex biological events.

List of Compounds Mentioned:

this compound

Prolyl Oligopeptidase (PREP)

alpha-synuclein (αSyn)

Caffeoyl-Prolyl-Histidine amide (CA-PH)

Fyn (kinase)

KYP-2047

5-aminothiazole-based ligands

5-aminooxazole-based ligands

Role of Prolyl Histidine Conjugates in Modulating Cellular Signaling

Modulation of Inflammatory Signaling Pathways by Conjugated Derivatives (e.g., Caffeoyl-Prolyl-Histidine Amide)

Caffeoyl-Prolyl-Histidine Amide (CA-PH), a derivative formed by conjugating caffeic acid with the prolyl-histidine dipeptide, has demonstrated significant capacity to modulate inflammatory signaling pathways. Its effects are particularly pronounced in suppressing key pro-inflammatory cascades.

Regulation of Protein Kinase Activity (e.g., Fyn, Spleen Tyrosine Kinase (SYK), Inhibitor of Nuclear Factor Kappa B Kinase (IKK))

This compound conjugates like CA-PH exert their regulatory effects on cellular signaling, in part, through the modulation of critical protein kinases.

CA-PH has been identified as an inhibitor of Fyn, a member of the Src family of non-receptor tyrosine kinases nih.govresearchgate.netresearchgate.net. Fyn plays a significant role in various cellular processes, including cell adhesion, differentiation, and immune responses. CA-PH's interaction with Fyn, predicted to occur within its ATP binding pocket, suggests a mechanism for inhibiting its kinase activity researchgate.net. Furthermore, CA-PH has been shown to suppress Spleen Tyrosine Kinase (SYK) activity researchgate.netmdpi.comresearchgate.net. SYK is a key signaling molecule downstream of various immune receptors, and its inhibition by CA-PH contributes to the dampening of inflammatory pathways, including those involving NF-κB researchgate.netmdpi.com. The inhibition of SYK activity by CA-PH is linked to the downregulation of inflammatory cytokine expression mdpi.com. Additionally, CA-PH's impact on the SYK/IKK/NF-κB signaling axis highlights its role in regulating the cascade that leads to inflammatory gene activation researchgate.net.

Potential Antioxidant Mechanisms Attributed to Histidine Moiety in Dipeptides

The histidine moiety within this compound dipeptides, particularly when conjugated, contributes significantly to their antioxidant potential researchgate.netresearchgate.net. Histidine, with its imidazole (B134444) ring, is known to possess radical scavenging properties and can chelate metal ions that catalyze oxidative reactions.

Proposed Roles in Neurological Processes and Brain Function (inferred from PREP studies)

Information regarding the specific roles of this compound in neurological processes and brain function, particularly in the context of "PREP studies," was not found within the provided search results. Further research would be required to elucidate any potential neuroactive properties or mechanisms involving this compound or its derivatives in the brain.

Data Tables

The following table summarizes the observed effects of Caffeoyl-Prolyl-Histidine Amide (CA-PH) on key cellular signaling molecules and pathways.

Table 1: Modulatory Effects of Caffeoyl-Prolyl-Histidine Amide (CA-PH) on Cellular Signaling

| Target Pathway/Molecule | Observed Effect by CA-PH | Associated Mechanisms | References |

| Inflammatory Signaling | |||

| Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) | Suppression | Inhibition of nuclear translocation; Suppression of SYK/IKK/NF-κB signaling pathway | nih.govresearchgate.netresearchgate.netmdpi.comresearchgate.net |

| Inflammatory Cytokine Expression (e.g., TNF-α, IL-6) | Downregulation | Reduced gene expression and release; Inhibition of upstream signaling | nih.govresearchgate.netmdpi.comresearchgate.netresearchgate.net |

| Protein Kinase Activity | |||

| Fyn Kinase | Inhibition | Binding to ATP binding pocket; Suppression of Fyn activation | nih.govresearchgate.netresearchgate.net |

| Spleen Tyrosine Kinase (SYK) | Suppression | Inhibition of SYK activity; Downregulation of SYK-mediated downstream signaling | researchgate.netmdpi.comresearchgate.net |

| Inhibitor of Nuclear Factor Kappa B Kinase (IKK) | Inhibition | Part of the SYK/IKK/NF-κB signaling cascade inhibition | researchgate.net |

| Antioxidant Activity | |||

| Reactive Oxygen Species (ROS) Generation | Reduction | Enhanced antioxidant capacity attributed to histidine moiety | researchgate.net |

| Lipid Peroxidation | Inhibition | Enhanced antioxidant capacity attributed to histidine moiety; Improved stability | researchgate.net |

| Heme-oxygenase-1 (HO-1) Expression | Increase | Observed in H2O2-treated vascular smooth muscle cells, indicating a protective antioxidant mechanism | researchgate.net |

Compound List

this compound

Caffeoyl-Prolyl-Histidine Amide (CA-PH)

Caffeic Acid (CA)

Fyn

Spleen Tyrosine Kinase (SYK)

Inhibitor of Nuclear Factor Kappa B Kinase (IKK)

Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB)

Tumor Necrosis Factor-alpha (TNF-α)

Interleukin-6 (IL-6)

Reactive Oxygen Species (ROS)

Heme-oxygenase-1 (HO-1)

Advanced Synthetic Strategies for Prolyl Histidine and Its Derivatives

General Considerations in Peptide Synthesis for Histidine and Proline Residues

The incorporation of histidine and proline into a peptide sequence presents distinct challenges that must be managed to ensure high yield and purity. Histidine's imidazole (B134444) side chain is nucleophilic and can lead to side reactions, while proline's rigid cyclic structure influences peptide conformation and can hinder coupling reactions. creative-peptides.comembopress.org

Histidine is considered one of the most problematic amino acids in peptide synthesis. creative-peptides.com The primary challenges stem from the reactivity of its imidazole side chain. The unprotected imidazole ring is nucleophilic and basic, which can lead to undesirable side reactions, including N-acylation of the side chain. creative-peptides.compeptide.com Another significant issue is the risk of racemization during the activation step of the amino acid for coupling. The imidazole moiety can catalyze the epimerization of the activated amino acid, compromising the stereochemical integrity of the final peptide. peptide.combiosynth.com

| Synthetic Strategy | Common Histidine Side-Chain Protecting Groups | Key Characteristics |

| Boc Chemistry | Tos (tosyl), Dnp (2,4-dinitrophenyl), Bom (benzyloxymethyl) | Tos can be cleaved by HOBt, which is often used in coupling reactions. Dnp is stable but requires thiol additives for removal. peptide.comnih.gov |

| Fmoc Chemistry | Trt (trityl), Mmt (4-methoxytrityl), Mtt (4-methyltrityl), Boc | Trityl-based groups are acid-labile and offer varying degrees of acid sensitivity, allowing for orthogonal removal strategies. peptide.com The Boc group is stable to the basic conditions used for Fmoc removal. creative-peptides.com |

This table summarizes common protecting groups for the histidine side chain in Boc and Fmoc peptide synthesis strategies.

The unique cyclic structure of proline significantly restricts the conformational freedom of the peptide backbone. embopress.org This rigidity can be advantageous for designing structured peptides, but it also presents synthetic challenges. The formation of peptide bonds involving proline can be slower compared to other amino acids. embopress.org Furthermore, peptides containing proline can exist as a mixture of cis and trans isomers around the Xaa-Pro peptide bond, which can complicate purification and characterization. nih.gov

Control over stereochemistry and conformation is often achieved by incorporating modified proline derivatives. For example, 5-tert-butylproline has been used to favor the cis-amide isomer, creating mimics of specific peptide turns. acs.org The stereospecific introduction of substituents on the proline ring, particularly at the 4-position, can exert strong and predictable effects on the ring's pucker and the preferred cis/trans conformation of the adjacent peptide bond. nih.govsci-hub.se This allows for the fine-tuning of a peptide's three-dimensional structure and, consequently, its biological activity. nih.gov

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the standard and most efficient method for preparing peptides like Prolyl-Histidine. nih.govacs.org In SPPS, the peptide is assembled step-by-step while anchored to an insoluble polymer resin. This approach simplifies the purification process, as excess reagents and byproducts are removed by simple washing and filtration steps. biosynth.com

The most common SPPS strategy is Fmoc/tBu-based chemistry. biosynth.comthermofisher.com In this method:

The C-terminal amino acid (e.g., Histidine), with its Nα-terminus protected by an acid-labile Fmoc group and its side chain protected by an acid-labile group (like Trityl), is attached to the solid support.

The Fmoc group is removed with a mild base (e.g., piperidine).

The next amino acid (e.g., Proline), also Nα-Fmoc protected, is activated and coupled to the free N-terminus of the resin-bound amino acid.

These deprotection and coupling steps are repeated until the desired sequence is assembled.

Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavenger molecules to prevent side reactions. thermofisher.com

Difficult sequences, particularly those prone to aggregation (e.g., hydrophobic peptides), may require special considerations such as the use of high-swelling resins, pseudoproline dipeptides to disrupt secondary structure formation, or fragment condensation strategies. mblintl.combiosynth.com

Chemical Ligation Techniques for Macro-Peptide and Protein Assembly

For the synthesis of very large peptides or small proteins, the convergent assembly of smaller, independently synthesized peptide fragments is often more efficient than a single linear SPPS approach. Native Chemical Ligation (NCL) is a powerful technique for achieving this. nih.govwikipedia.orgethz.ch

NCL involves the reaction between two unprotected peptide fragments in an aqueous solution at neutral pH. wikipedia.orgbiosyntan.de The key components are:

A peptide fragment with a C-terminal thioester.

A second peptide fragment with an N-terminal cysteine residue.

The reaction proceeds via a two-step mechanism:

Transthioesterification : The thiol group of the N-terminal cysteine of one peptide attacks the C-terminal thioester of the other, forming a new thioester-linked intermediate. wikipedia.org

S-to-N Acyl Shift : This intermediate undergoes a rapid and irreversible intramolecular rearrangement, where the nitrogen of the cysteine attacks the thioester carbonyl, forming a native amide bond at the ligation site. wikipedia.org

A significant challenge in applying NCL to sequences containing proline is the low reactivity of peptidyl prolyl-thioesters. semanticscholar.orgnih.gov To overcome this, methods for internal activation have been developed. One successful strategy involves introducing a 4-mercapto substituent on the proline residue. This modification facilitates the reaction by forming a reactive bicyclic thiolactone intermediate, making the ligation rate comparable to that of more reactive alanyl thioesters. semanticscholar.orgnih.gov Another approach uses a 3R-substituted selenol function on the proline, which can be readily removed after ligation. nih.gov

Site-Selective Histidine Modification Strategies (e.g., C-H alkylation, N-substitution reactions)

The selective modification of histidine residues within a peptide is crucial for introducing probes, cross-linkers, or other functional groups. However, achieving chemoselectivity can be challenging. nih.govresearchgate.net

Traditional strategies have focused on the nucleophilic character of the imidazole ring, primarily through N-substitution reactions like aza-Michael additions. nih.govacs.orgacs.org While effective, these methods can suffer from a lack of selectivity, as other nucleophilic residues like lysine (B10760008) and cysteine can interfere. nih.govresearchgate.net

More recent and advanced strategies have been developed to overcome these limitations. A prominent example is the visible-light-promoted C-H alkylation of the histidine imidazole ring. nih.govacs.org This method exploits the electrophilic reactivity of the imidazole ring through a Minisci-type radical reaction pathway. researchgate.netacs.org

Mechanism : Under visible light, C4-alkyl-1,4-dihydropyridine (DHP) reagents generate alkyl radicals. These radicals then add to the electron-deficient imidazole ring of histidine. nih.govacs.org

Advantages : This C-H alkylation approach offers exceptional chemoselectivity for histidine, even in the presence of other reactive residues. nih.gov A key benefit is that the nitrogen atoms of the imidazole ring remain unmodified and available for their biological functions, such as metal coordination or hydrogen bonding. researchgate.netacs.org The reaction proceeds under mild conditions and has a broad scope for both the peptide substrate and the alkylation reagent. nih.gov

These modern techniques provide powerful tools for the precise, site-selective modification of histidine residues, enabling the creation of complex and functionally diverse this compound derivatives.

Synthesis of Conformationally Constrained Histidine Analogs for Peptidomimetic Design

The inherent flexibility of peptides can be a significant hurdle in drug design, as it often leads to reduced receptor affinity and susceptibility to enzymatic degradation. To overcome these challenges, chemists employ various strategies to restrict the conformational freedom of amino acid residues. In the case of histidine, its unique imidazole side chain plays a crucial role in many biological interactions. Therefore, constraining its orientation can lead to more potent and selective peptidomimetics.

A primary goal in designing these constrained analogs is to control the side-chain torsional angles, denoted as χ1 and χ2. nih.gov This "χ-space control" is paramount for tailoring the molecule to fit precisely into a biological target. nih.gov Several synthetic approaches have been developed to achieve this, including the introduction of unsaturation, alkyl substitution, and cyclization.

One prominent strategy involves the synthesis of α,β-didehydro-histidine . This modification introduces a double bond between the α and β carbons of the amino acid, which flattens the local geometry and restricts side-chain rotation. A well-established method for synthesizing (Z)-α,β-dehydro-histidine starts from 5-formylimidazole. nih.gov This precursor undergoes a condensation reaction with hippuric acid in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297) to form an intermediate azlactone. Subsequent mild basic hydrolysis yields the desired (Z)-α,β-dehydro-histidine. nih.gov

Another powerful approach is the creation of cyclic analogs. Spinacine , a tetrahydro-imidazo[4,5-c]pyridine-6-carboxylic acid, is a classic example of a conformationally constrained histidine analog. nih.gov Its synthesis is typically achieved through a Pictet-Spengler reaction, which involves the cyclocondensation of L-histidine with formaldehyde (B43269) in the presence of a strong acid. nih.gov This reaction generally proceeds in high yields, ranging from 70% to 97%, and can produce enantiomerically pure products from pure starting materials. nih.gov

The following table summarizes the synthetic details for these two important classes of constrained histidine analogs:

| Analog | Starting Material | Key Reaction | Reagents | Typical Yield (%) |

| (Z)-α,β-dehydro-histidine | 5-Formylimidazole | Azlactone formation and hydrolysis | Hippuric acid, Ac₂O, AcONa, then Na₂CO₃ | - |

| Spinacine (from L-Histidine) | L-Histidine | Pictet-Spengler reaction | Formaldehyde, concentrated HCl | 70-97 |

Data on the yield for the complete synthesis of (Z)-α,β-dehydro-histidine from 5-formylimidazole was not specified in the provided search results.

The incorporation of these constrained histidine analogs into a dipeptide with proline presents the next synthetic challenge. Standard peptide coupling techniques can be employed, though the modified nature of the histidine analog may require optimization of coupling reagents and reaction conditions to achieve good yields and avoid side reactions. The resulting this compound derivatives with constrained histidine residues serve as valuable tools for structure-activity relationship studies and the development of novel peptidomimetic drugs.

The conformational rigidity imposed by these synthetic modifications allows for a more precise probing of the bioactive conformation required for interaction with biological targets. By locking the histidine side chain into a specific orientation, researchers can gain valuable insights into the structural requirements for molecular recognition and signaling.

Computational and Biophysical Characterization of Prolyl Histidine Systems

Spectroscopic Characterization Techniques

When studying amino acid-membrane interactions, FTIR can reveal how peptides associate with lipid bilayers. For instance, changes in the position, intensity, and shape of the amide I band can indicate alterations in the peptide's secondary structure (e.g., from random coil to α-helix or β-sheet) upon binding to the membrane rsc.orgspringernature.comresearchgate.net. Furthermore, FTIR can monitor changes in the vibrational modes of lipid acyl chains (e.g., CH₂ stretching vibrations) and headgroups, providing information about the lipid environment and how it is perturbed by peptide insertion or binding researchgate.netmdpi.com. Isotope-edited FTIR spectroscopy, which utilizes isotopically labeled molecules (e.g., ¹³C), is a particularly advanced method that allows for the resolution of spectral contributions from specific molecular components, enabling detailed analysis of complex interactions within membrane systems rsc.orgspringernature.comresearchgate.netnih.gov. While specific FTIR studies on Prolyl-Histidine's direct interaction with membranes are not extensively documented in the provided literature, the principles applied to other dipeptides and peptides interacting with lipid bilayers are directly transferable nih.govacs.org. These studies demonstrate FTIR's capability to characterize the binding efficiency, localization, and conformational dynamics of peptides within membrane environments nih.govacs.org.

In Silico Molecular Docking Analysis for Ligand-Protein Binding

In silico molecular docking is a computational method used to predict the preferred orientation of one molecule (ligand) to another (receptor, typically a protein) when bound to each other, thereby elucidating binding modes and affinities asiapharmaceutics.infonih.govmdpi.com. This technique is crucial for understanding molecular recognition and designing targeted therapeutics.

Studies involving the this compound dipeptide moiety have utilized molecular docking to investigate its binding to specific protein targets. For example, research on Caffeoyl-Prolyl-Histidine Amide (CA-PH), a derivative containing the this compound dipeptide, demonstrated its binding to the Fyn kinase nih.govmdpi.comnih.gov. Molecular docking analysis revealed that CA-PH binds to the ATP binding site of Fyn with a predicted binding affinity of ΔG = −8.74 kcal/mol nih.govmdpi.comnih.gov. The docking simulations further identified specific interactions, including the formation of five hydrogen bonds between CA-PH and key amino acid residues within the Fyn ATP binding site: Leu277, Thr342, Met345, Ser349, and Asp352 nih.govmdpi.comnih.gov. These interactions, particularly hydrogen bonds formed by the caffeoyl moiety with residues in the hinge region (Thr342 and Met345), are critical for anchoring the molecule and inhibiting kinase activity nih.govmdpi.comnih.gov.

Other studies have employed molecular docking to explore the binding of various peptides to different protein targets, highlighting the method's versatility in predicting peptide-protein interactions and identifying potential binding sites and key residues asiapharmaceutics.infonih.govfrontiersin.orgnih.gov. These investigations underscore the importance of factors such as hydrophobicity and specific amino acid positions in determining binding affinity and selectivity.

Table 1: Molecular Docking of CA-PH to Fyn Kinase

| Interaction Type | Ligand Residue | Receptor Residue | Interaction Detail | Binding Affinity (ΔG) |

| Hydrogen Bond | (CA-PH) | Leu277 | Hydrogen bond | -8.74 kcal/mol |

| Hydrogen Bond | (CA-PH) | Thr342 | Hydrogen bond | -8.74 kcal/mol |

| Hydrogen Bond | (CA-PH) | Met345 | Hydrogen bond | -8.74 kcal/mol |

| Hydrogen Bond | (CA-PH) | Ser349 | Hydrogen bond | -8.74 kcal/mol |

| Hydrogen Bond | (CA-PH) | Asp352 | Hydrogen bond | -8.74 kcal/mol |

Note: Data derived from studies on Caffeoyl-Prolyl-Histidine Amide (CA-PH) binding to Fyn kinase.

Enzyme Kinetics and Inhibition Studies in a Mechanistic Context

Enzyme kinetics and inhibition studies are fundamental to understanding how molecules like this compound interact with enzymes, modulating their activity and providing insights into biochemical pathways. These studies often involve determining kinetic parameters such as Michaelis constant (Km), maximum velocity (Vmax), and catalytic constant (kcat), as well as inhibition constants (Ki) and the type of inhibition (competitive, non-competitive, uncompetitive).

Research involving the this compound dipeptide moiety has provided evidence of its role in enzyme inhibition. Specifically, studies on Caffeoyl-Prolyl-Histidine Amide (CA-PH) have shown that it acts as a competitive inhibitor of Fyn kinase with respect to ATP nih.govnih.gov. Kinetic analysis using Lineweaver-Burk plots indicated that CA-PH binds to the ATP binding site, competing with ATP binding nih.govnih.gov. The determined kinetic parameters for this interaction are:

Michaelis Constant (Km): 40.4 µM

Inhibition Constant (Ki): 16 µM

IC50 value: 43 µM

These values suggest a significant inhibitory effect of CA-PH on Fyn kinase activity. The competitive nature of the inhibition implies that CA-PH binds to the same active site as the substrate (ATP), thereby blocking substrate binding nih.govnih.gov.

Beyond direct inhibition by this compound itself, other studies have explored the enzymatic roles and inhibitory properties of dipeptides and proline-containing peptides. For instance, dipeptides have been investigated as inhibitors of Dipeptidyl Peptidase IV (DPP-IV) and Angiotensin I-Converting Enzyme (ACE) nih.govacs.orgresearchgate.netmdpi.comacs.org. These studies often reveal that the specific amino acid sequence and the position of residues like proline significantly influence both the potency and the mechanism of inhibition (e.g., competitive vs. non-competitive) nih.govacs.orgresearchgate.netmdpi.comacs.org. For DPP-IV inhibition, it has been noted that peptides with proline at the second N-terminal position can facilitate competitive inhibition, and shorter peptides (dipeptides and tripeptides) are generally potent inhibitors nih.govacs.org.

Enzymes such as Prolyl Oligopeptidases (POPs), which process proline-containing substrates, have also been characterized kinetically nih.govacs.orgresearchgate.net. While these studies focus on the enzyme's own kinetics rather than this compound as an inhibitor, they provide context for the biological relevance of proline-rich peptide processing and the catalytic roles of residues like histidine within enzyme active sites nih.govacs.orgresearchgate.net.

Table 2: Kinetic Parameters for CA-PH Inhibition of Fyn Kinase

| Parameter | Value | Inhibition Type | Reference(s) |

| Km | 40.4 µM | Competitive | nih.govnih.gov |

| Ki | 16 µM | Competitive | nih.govnih.gov |

| IC50 | 43 µM | Competitive | nih.govnih.gov |

Note: Kinetic parameters describe the inhibition of Fyn kinase by Caffeoyl-Prolyl-Histidine Amide (CA-PH).

Compound List:

this compound (Pro-His)

Caffeoyl-Prolyl-Histidine Amide (CA-PH)

Fyn Kinase

Dipeptidyl Peptidase IV (DPP-IV)

Angiotensin I-Converting Enzyme (ACE)

Prolyl Oligopeptidase (POP)

ATP (Adenosine Triphosphate)

Lipid Bilayers / Membranes

Emerging Research Frontiers for Prolyl Histidine in Biological Systems

Elucidation of In Vivo Occurrence and Physiological Roles of Endogenous Prolyl-Histidine

The investigation into the natural occurrence and function of this compound is a primary step in understanding its biological relevance. This compound is theoretically a product of protein digestion or catabolism. acs.org According to the Human Metabolome Database, it is classified as an 'expected' metabolite, though it has not yet been definitively identified in human tissues or biofluids. Dipeptides, in general, can have physiological or cell-signaling effects, though many are transient intermediates in amino acid degradation pathways. acs.org

The challenge in this area lies in detecting what may be very low concentrations of the endogenous dipeptide within complex biological samples. The physiological roles of related histidine-containing dipeptides, such as carnosine (beta-alanyl-L-histidine), are well-documented, showcasing functions in pH buffering and antioxidant defense. This precedent suggests that endogenous this compound, if present, could possess unique bioactivities. Future research will need to focus on applying highly sensitive analytical techniques to confirm its in vivo presence and subsequently explore its specific physiological functions, distinguishing it from the activities of its constituent amino acids.

Investigation of Novel this compound Derivatives and Conjugates in Advanced Biological Models

A significant frontier in this compound research involves the synthesis and evaluation of novel derivatives and conjugates designed to enhance stability and biological activity. By conjugating this compound with other molecules, researchers can create compounds with improved therapeutic properties.

A prominent example is Caffeoyl-Prolyl-Histidine amide (CA-PH) , a conjugate of caffeic acid and the this compound dipeptide. mdpi.comresearchgate.net This derivative was developed to improve the chemical, physical, and biological properties of caffeic acid, a natural compound with known antioxidant and anti-inflammatory effects. mdpi.com Studies have shown that CA-PH possesses stronger antioxidant activity and enhanced stability compared to caffeic acid alone. mdpi.comresearchgate.net In mouse models of atopic dermatitis, topical application of CA-PH was found to relieve disease-like phenotypes, demonstrating its potential as a dermal therapeutic agent. mdpi.comnih.gov

Building on this, further research has explored a library of Caffeoyl-Prolyl-Histidyl-Xaa-NH2 (CA-PHX) derivatives, where 'Xaa' represents various other amino acids. researchgate.netmdpi.comnih.gov These tripeptide conjugates were synthesized using solid-phase peptide synthesis (SPPS) to investigate how modifications to the core structure affect bioactivity. mdpi.comnih.gov For instance, the derivative CA-Pro-His-Asn-NH2 demonstrated enhanced antioxidant activity and greater structural stability over a three-month period compared to the original CA-PH. researchgate.netmdpi.comnih.gov This line of inquiry highlights a strategy of using the this compound scaffold to develop new compounds with tailored therapeutic properties. mdpi.comnih.gov

| Derivative Name | Conjugated Moiety | Key Research Finding | Reference |

|---|---|---|---|

| Caffeoyl-Prolyl-Histidine amide (CA-PH) | Caffeic Acid | Enhanced antioxidant activity and stability; alleviates atopic dermatitis-like phenotypes in mouse models. | mdpi.comresearchgate.net |

| Caffeoyl-Prolyl-Histidyl-Asparagine amide (CA-Pro-His-Asn-NH2) | Caffeic Acid and Asparagine | Showed higher antioxidant activity and greater long-term structural stability compared to CA-PH. | researchgate.netmdpi.comnih.gov |

Advanced Mechanistic Studies of this compound Mediated Cellular Events and Signaling Pathways

Understanding the molecular mechanisms by which this compound and its derivatives exert their effects is crucial for their development as therapeutic agents. Research has begun to unravel the specific cellular events and signaling pathways modulated by these compounds, with a significant focus on the derivative CA-PH.

Studies have identified the non-receptor tyrosine kinase Fyn , a member of the Src family kinases, as a direct molecular target of CA-PH. mdpi.comnih.gov Fyn kinase is involved in a multitude of signaling pathways that regulate processes such as immunity, cell adhesion, and migration. mdpi.comnih.gov Through a combination of affinity pull-down assays, in silico molecular docking, and enzyme kinetic studies, it was revealed that CA-PH binds to the ATP-binding site of Fyn and acts as a competitive inhibitor. mdpi.comresearchgate.net

The inhibition of Fyn by CA-PH has significant downstream consequences on inflammatory signaling. Specifically, it suppresses the spleen tyrosine kinase (SYK)/inhibitor of nuclear factor kappa B kinase (IKK)/inhibitor of nuclear factor kappa B (IκB) signaling cascade. mdpi.comnih.gov This pathway is critical for the activation of the transcription factor Nuclear Factor-kappa B (NF-κB) , a master regulator of inflammatory gene expression. researchgate.netnih.govnih.gov By inhibiting this pathway, CA-PH prevents the nuclear translocation of NF-κB, thereby suppressing the expression of pro-inflammatory cytokines implicated in conditions like atopic dermatitis. mdpi.comresearchgate.net These findings provide a detailed mechanistic basis for the anti-inflammatory effects observed in biological models.

| Target/Pathway Component | Role in Signaling | Effect of CA-PH | Reference |

|---|---|---|---|

| Fyn Kinase | A non-receptor tyrosine kinase that transmits signals from cell surface receptors. | Directly binds to and competitively inhibits Fyn activity. | mdpi.comnih.gov |

| SYK/IKK/IκB Pathway | Downstream signaling cascade required for NF-κB activation. | Inhibition of this pathway. | mdpi.com |

| NF-κB (Nuclear Factor-kappa B) | Transcription factor that regulates the expression of inflammatory cytokines. | Suppresses nuclear translocation and activation. | mdpi.comresearchgate.net |

Development of Highly Sensitive and Specific Analytical Methods for this compound Detection in Complex Biological Matrices

A major hurdle in studying endogenous peptides like this compound is their detection and quantification within complex biological samples such as plasma, urine, or tissue extracts. youtube.com The development of advanced analytical methods is therefore a critical research frontier. Modern analytical platforms combining separation techniques with mass spectrometry offer the requisite sensitivity and specificity.

Capillary Electrophoresis (CE) coupled with Tandem Mass Spectrometry (MS/MS) is a powerful tool for analyzing peptides in biological fluids. nih.govijpca.org CE separates molecules based on their charge and size, making it well-suited for polar and chargeable compounds like dipeptides. ijpca.orgnih.gov When coupled to MS/MS, it allows for highly selective and sensitive detection, enabling the characterization of peptides in complex samples like urine and plasma. ijpca.org

Liquid Chromatography (LC) coupled with Tandem Mass Spectrometry (LC-MS/MS) is another cornerstone technique for peptide analysis. acs.orgresearchgate.net Reversed-phase high-performance liquid chromatography (RP-HPLC) is routinely used for peptide separation. nih.govspringernature.com Comprehensive analytical platforms using both CE-MS/MS and LC-MS/MS have been developed to quantify hundreds of dipeptides simultaneously, achieving low instrumental detection limits in the nanomolar (nM) range. acs.orgresearchgate.net These methods are capable of distinguishing between structural isomers (e.g., Pro-His vs. His-Pro), which is a critical challenge in dipeptide analysis. acs.org Such high-coverage and accurate quantification methods are essential for detecting low-abundance peptides like this compound and are expected to facilitate the discovery of new peptide biomarkers. researchgate.netchromatographyonline.com

| Analytical Method | Principle | Advantages for this compound Detection | Reference |

|---|---|---|---|

| Capillary Electrophoresis-Tandem Mass Spectrometry (CE-MS/MS) | Separation by charge and size, followed by mass-based detection and fragmentation. | Excellent for polar and charged molecules; suitable for complex biofluids like urine. | nih.govijpca.org |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation based on physicochemical properties (e.g., hydrophobicity), followed by mass-based detection. | High-throughput and robust; can quantify hundreds of dipeptides with high sensitivity (nM range). | acs.orgresearchgate.net |

| Differential Chemical Isotope Labeling (CIL) with LC-MS | Uses isotopic labels for accurate relative quantification of peptides between samples. | Provides good performance for relative quantification, essential for biomarker discovery. | chromatographyonline.com |

Integration of this compound Research into Broader Peptidomics and Metabolomics Frameworks

To fully comprehend the biological significance of this compound, its study must be integrated into the broader fields of peptidomics and metabolomics. These systems-level approaches aim to comprehensively analyze all peptides (peptidome) or small-molecule metabolites (metabolome) within a biological sample, providing a dynamic snapshot of its physiological state. youtube.comnih.govescholarship.org

Peptidomics research can elucidate the role of this compound by identifying the enzymes responsible for its synthesis and degradation. For example, the prolyl peptidases are a family of enzymes that specifically cleave proline-containing peptides. nih.govresearchgate.net By using mass spectrometry-based peptidomics to compare the peptide profiles of tissues from normal subjects versus those with genetic knockouts of a specific peptidase, researchers can identify endogenous substrates of that enzyme. nih.govresearchgate.net Such an approach could definitively establish whether this compound is regulated by a known peptidase, providing clues to its function. nih.gov

In Metabolomics , the focus is on the global profiling of small molecules. Untargeted metabolomic analysis can reveal changes in hundreds of metabolites in response to a particular stimulus or in a disease state. nih.gov Studies profiling amino acids and their derivatives have successfully linked changes in histidine levels to specific metabolic conditions. nih.gov By incorporating this compound into these large-scale analytical platforms, its fluctuations can be correlated with other metabolites and clinical outcomes, potentially identifying it as a novel biomarker for health or disease. youtube.com The development of comprehensive dipeptide analysis methods is the key technological enabler for integrating this compound into these systems biology frameworks. acs.orgresearchgate.net

Q & A

Q. What methodological considerations are critical for designing in vivo studies of this compound’s pharmacokinetics and tissue distribution?

- Methodological Answer :

- Dosing routes : Compare intravenous vs. oral administration.

- Analytical validation : Develop a sensitive LC-MS/MS method for plasma/tissue quantification (LLOQ ≤1 ng/mL).

- Ethics : Adhere to ARRIVE guidelines for animal welfare and sample size justification.

- Data analysis : Use non-compartmental modeling (e.g., Phoenix WinNonlin) to calculate AUC, , and clearance .

Data Presentation and Validation Guidelines

- Comparative Analysis : Include tables summarizing key findings across studies (e.g., Table 1: Reported IC Values for this compound in Different Assay Systems).

- Statistical Reporting : Specify tests used (e.g., ANOVA with Tukey post-hoc) and effect sizes (95% confidence intervals).

- Reproducibility : Follow NIH guidelines for preclinical research, detailing equipment models, software versions, and reagent lot numbers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.